Bienvenue dans la boutique en ligne BenchChem!

MG 149

Tip60 HAT activity MYST family

MG 149 is a cell-permeable, selective inhibitor of MYST-family HATs Tip60 and MOF. It is the preferred chemical probe for investigating KAT5-mediated c-Myc acetylation and MYST-specific transcriptional regulation without p300/CBP interference. Documented in vivo tumor growth inhibition in DLD-1 and ATC xenograft models at 40-80 mg/kg supports its selection for preclinical oncology studies. Inquire for research-grade supply.

Molecular Formula C22H28O3
Molecular Weight 340.5 g/mol
Cat. No. B609011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMG 149
SynonymsMG149;  MG 149;  MG-149.
Molecular FormulaC22H28O3
Molecular Weight340.5 g/mol
Structural Identifiers
SMILESCCCCCCCC1=CC=C(C=C1)CCC2=C(C(=CC=C2)O)C(=O)O
InChIInChI=1S/C22H28O3/c1-2-3-4-5-6-8-17-11-13-18(14-12-17)15-16-19-9-7-10-20(23)21(19)22(24)25/h7,9-14,23H,2-6,8,15-16H2,1H3,(H,24,25)
InChIKeyWBHQYBZRTAEHRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MG 149: A MYST-Selective Histone Acetyltransferase Inhibitor for Targeted Epigenetic Research Applications


MG 149 (CAS 1243583-85-8) is a synthetic anacardic acid derivative that functions as a selective, cell-permeable inhibitor of the MYST family of histone acetyltransferases (HATs), specifically targeting Tip60 (KAT5) and MOF (KAT8) [1]. In cell-free enzymatic assays using recombinant human proteins, MG 149 inhibits Tip60 with an IC50 of 74 μM and MOF with an IC50 of 47 μM, while exhibiting minimal activity against the non-MYST HATs p300 and PCAF (IC50 > 200 μM) [2]. Mechanistically, MG 149 acts as an acetyl-CoA competitive inhibitor in the Ac-CoA binding pocket of Tip60, distinguishing it from substrate-competitive HAT inhibitors .

Why Generic HAT Inhibitor Substitution Fails: The Case for MG 149 in MYST-Targeted Studies


Generic substitution among histone acetyltransferase (HAT) inhibitors is scientifically invalid due to fundamental differences in enzyme family selectivity, binding mechanisms, and functional outcomes across structurally distinct inhibitors. MG 149 selectively targets the MYST family (Tip60 and MOF) with minimal cross-reactivity toward p300/CBP and PCAF, whereas alternative Tip60 inhibitors such as NU9056 exhibit distinct potency profiles and divergent effects on enzymatic activity at different concentration ranges [1]. Even within the anacardic acid-derived chemical series, MG 149 demonstrates substantially enhanced MYST selectivity compared to its parent compound [2]. Furthermore, inhibitors targeting different HAT families—such as the p300-selective compound C646—produce entirely different biological outcomes in cellular models, underscoring that HAT inhibitors are not functionally interchangeable [3].

MG 149 Comparative Evidence Guide: Quantified Differentiation from Closest HAT Inhibitor Analogs


Comparative Tip60 HAT Activity Profiling: MG 149 vs. NU9056 vs. TH1834

In a head-to-head comparative study of three structurally distinct Tip60 inhibitors, MG 149 demonstrated a distinct dose-response profile compared to NU9056 (IC50 = 2 μM) and TH1834 in a peptide-based histone acetyltransferase (HAT) activity assay [1]. At lower concentrations, MG 149 showed different effects on HAT and KAT (lysine acetyltransferase) activities compared to the other inhibitors, with the three compounds exhibiting non-overlapping efficacy patterns [1].

Tip60 HAT activity MYST family epigenetics cancer

MYST Family Selectivity: MG 149 Demonstrates >2.7-Fold Discrimination Over Non-MYST HATs

MG 149 exhibits clear selectivity for the MYST family HATs (Tip60 and MOF) over the non-MYST HATs p300 and PCAF. In cell-free enzymatic assays, MG 149 inhibits Tip60 with an IC50 of 74 μM and MOF with an IC50 of 47 μM, while showing minimal activity against p300 and PCAF (IC50 > 200 μM) [1]. The selectivity ratio exceeds 2.7-fold for Tip60 versus p300/PCAF, and exceeds 4.3-fold for MOF versus p300/PCAF [2]. At 200 μM, MG 149 inhibits approximately 90% of Tip60 activity but has no measurable inhibitory effect on p300 and PCAF .

histone acetyltransferase MYST family p300 PCAF selectivity profiling

Binding Mechanism Differentiation: MG 149 is Acetyl-CoA Competitive, Not Substrate Competitive

MG 149 exhibits a mechanistically distinct binding mode compared to substrate-competitive HAT inhibitors. Molecular docking studies and enzymatic kinetic analyses demonstrate that MG 149 competitively binds to the acetyl-CoA binding pocket of Tip60 while remaining non-competitive with respect to the histone substrate [1]. The inhibition constant (Ki) for KAT8 (MOF) is 39 μM [2]. Notably, MG 149 shows differential inhibition mechanisms across its MYST targets: Tip60 inhibition is Ac-CoA competitive and histone substrate non-competitive, whereas KAT8 (MOF) inhibition is Ac-CoA uncompetitive .

Ac-CoA competitive HAT inhibitor Tip60 enzymology binding kinetics

In Vivo Tumor Growth Inhibition: MG 149 Demonstrates Dose-Dependent Antitumor Activity

In a DLD-1 colorectal cancer xenograft model, MG 149 (administered as MG) demonstrated dose-dependent inhibition of tumor growth. Treatment with MG at 40 mg/kg and 80 mg/kg resulted in significant tumor growth suppression beginning at day 8 of a 16-day treatment period compared to vehicle control [1]. Both 40 mg/kg and 80 mg/kg doses produced comparable reductions in tumor volume and tumor weight, with corresponding decreases in c-Myc protein levels in tumor tissue samples as determined by protein immunoblotting and immunohistochemistry [1]. In an anaplastic thyroid cancer (ATC) model, MG 149 similarly inhibited tumor growth and suppressed lung metastasis in vivo [2].

xenograft in vivo tumor growth c-Myc colorectal cancer

Chemical Tool Validation: MG 149 Suppresses KAT5-Mediated c-Myc Acetylation

MG 149 has been validated as a chemical tool for interrogating KAT5 (Tip60)-mediated c-Myc acetylation and stabilization. In anaplastic thyroid cancer (ATC) models, co-immunoprecipitation assays demonstrated that MG 149 treatment suppresses KAT5-mediated c-Myc acetylation, leading to reduced c-Myc protein stability [1]. This molecular mechanism correlates with functional outcomes including inhibition of cell proliferation, induction of apoptosis, suppression of cell migration and invasion, and significant inhibition of epithelial-mesenchymal transition (EMT) in CAL-62 and 8505C ATC cell lines [1]. Additionally, MG 149 potentiates the sensitivity of ATC cells to cisplatin (CDDP) both in vitro and in vivo [2].

KAT5 c-Myc acetylation protein stability cancer biology

Functional Nuclear Extract Activity: MG 149 Inhibits HAT Activity in Native Cellular Contexts

Beyond recombinant enzyme assays, MG 149 effectively inhibits histone acetyltransferase activity in nuclear extracts derived from HeLa cells, demonstrating functional activity in a complex, native cellular enzymatic environment [1]. Using biotinylated histone H3 and histone H4 peptides as substrates, MG 149 shows differential potency between histone substrates, exhibiting stronger inhibition of HAT activity on histone H3 compared to histone H4 [1]. This substrate preference in nuclear extracts aligns with the compound's MYST-family selectivity profile observed in recombinant assays, as Tip60 and MOF preferentially acetylate distinct histone residues .

nuclear extract HeLa cells HAT activity histone H3 histone H4

MG 149 Research Applications: Validated Use Cases for MYST-Family HAT Inhibition


KAT5/Tip60-Dependent c-Myc Acetylation and Oncogenic Signaling Studies

Researchers investigating KAT5 (Tip60)-mediated c-Myc acetylation and stabilization should prioritize MG 149 as their chemical probe of choice. MG 149 has been experimentally validated to suppress KAT5-mediated c-Myc acetylation in co-immunoprecipitation assays, providing direct evidence of on-target engagement [5]. This application is particularly relevant for studies in anaplastic thyroid cancer (ATC) and colorectal cancer models, where MG 149 has demonstrated significant in vivo tumor growth inhibition and metastasis suppression . The compound also potentiates cisplatin sensitivity, making it valuable for combination therapy mechanistic studies [5].

MYST-Family Selective HAT Inhibition Without p300/CBP or PCAF Confounding

For experimental designs requiring selective interrogation of MYST family HATs (Tip60 and MOF) while avoiding confounding effects from p300/CBP or PCAF pathways, MG 149 provides documented selectivity with >2.7-fold discrimination over non-MYST HATs [5]. At 200 μM, MG 149 inhibits approximately 90% of Tip60 activity while showing no detectable inhibition of p300 or PCAF . This selectivity profile is essential for dissecting the specific contributions of MYST family acetyltransferases in transcriptional regulation, DNA damage response, and cellular proliferation studies, where pan-HAT inhibitors would produce ambiguous or misleading results.

Acetyl-CoA Competitive Mechanism Studies in HAT Enzymology

Investigators studying the enzymology of histone acetyltransferases and the development of Ac-CoA competitive inhibitors should select MG 149 as a well-characterized tool compound. MG 149 binds competitively in the acetyl-CoA binding pocket of Tip60 while remaining non-competitive with respect to histone substrates, a mechanism validated through molecular docking and kinetic analyses [5]. This binding mode is mechanistically distinct from substrate-competitive HAT inhibitors and cannot be overcome by increasing histone substrate concentrations, providing predictable target engagement across varying cellular conditions . The compound also exhibits differential inhibition kinetics between Tip60 (Ac-CoA competitive) and MOF (Ac-CoA uncompetitive), offering a unique opportunity to study divergent inhibition mechanisms within the same chemical scaffold .

In Vivo Preclinical Oncology Studies in KAT5-Driven Tumor Models

For preclinical oncology studies requiring a MYST inhibitor with validated in vivo efficacy, MG 149 offers documented antitumor activity across multiple xenograft models including DLD-1 colorectal cancer and anaplastic thyroid cancer [5]. In DLD-1 xenografts, MG 149 at 40 mg/kg and 80 mg/kg doses produced significant tumor growth inhibition from day 8 through day 16 of treatment, with corresponding reductions in c-Myc protein levels [5]. In ATC models, MG 149 inhibited both primary tumor growth and lung metastasis . These in vivo validation data support the selection of MG 149 over structurally related MYST inhibitors lacking published in vivo efficacy characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for MG 149

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.